molecular formula C11H11BrN2O2S B1398370 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide CAS No. 116055-57-3

2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide

Cat. No. B1398370
CAS RN: 116055-57-3
M. Wt: 315.19 g/mol
InChI Key: LZZFPYIEESZAHK-UHFFFAOYSA-N
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Description

“2-Pyridin-3-yl-thiazole-4-carboxylic acid” is a compound with the CAS Number: 39067-29-3 . It has a molecular weight of 206.22 . It is a pale yellow solid at room temperature .


Molecular Structure Analysis

The IUPAC name for “2-Pyridin-3-yl-thiazole-4-carboxylic acid” is 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid . The InChI code is 1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) .


Physical And Chemical Properties Analysis

“2-Pyridin-3-yl-thiazole-4-carboxylic acid” is a pale yellow solid at room temperature . It has a molecular weight of 206.22 . The storage temperature is room temperature .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of a wide range of pharmaceuticals.

Organic Synthesis

The compound is also used in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Anti-Fibrosis Research

There is research indicating that similar compounds have been used in the study of anti-fibrosis activity . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue leading to loss of function of a tissue or organ. Note that this is a potential application based on the properties of similar compounds, and further research would be needed to confirm its effectiveness for this specific compound.

Optoelectronic Properties

A study has been conducted on the optoelectronic properties of a Pt(II) complex with a similar compound . Optoelectronics is the study and application of electronic devices and systems that source, detect and control light, usually considered a sub-field of photonics. These properties could potentially be explored with this compound as well.

Anti-Microbial and Anti-Tumor Research

Compounds with similar structures have been studied for their antimicrobial and antitumor properties . This suggests potential applications in the development of new drugs and treatments. However, more research would be needed to determine if this specific compound has similar properties.

Material Science

Given its unique structure, this compound could potentially be used in material science for the development of new materials with desired properties. However, this is a speculative application and would require further research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302+H312+H332; H315;H319;H335 . The precautionary statements are also provided .

properties

IUPAC Name

ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZFPYIEESZAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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